4-methyl-1-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-methyl-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O3S2/c1-18-11(13(14,15)16)17-20(12(18)21)9-4-6-19(7-5-9)25(22,23)10-3-2-8-24-10/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKGPYIHSBTBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-1-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one , also known by its IUPAC name, is a nitrogen-containing heterocycle that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C13H15F3N4O3S2
- Molecular Weight : 396.4 g/mol
- CAS Number : 2034283-15-1
The compound features a triazole ring, a piperidine moiety, and a thiophenesulfonyl group, which contribute to its biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds.
Pharmacological Potential
Research indicates that derivatives of 1,2,4-triazole exhibit significant biological activities, including:
- Antibacterial Activity : Compounds similar to the target compound have shown promising results against various bacterial strains. For instance, derivatives with sulfonyl groups have demonstrated effective antibacterial properties with minimum inhibitory concentrations (MIC) in the range of 10 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antineoplastic Activity : In silico studies suggest that the compound may possess antineoplastic properties. A combinatorial library created from structures similar to 1,2,4-triazole derivatives indicated potential for developing non-toxic compounds with anticancer activity .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring is known to interact with various enzymes, potentially inhibiting their function. This characteristic is crucial in the development of drugs targeting bacterial infections and cancer.
- Interaction with Receptors : The piperidine moiety may facilitate interactions with specific biological receptors, enhancing the compound's pharmacological profile.
Case Study 1: Antibacterial Screening
A study evaluated several piperidine derivatives for their antibacterial activity against E. coli and S. aureus. The derivatives containing sulfonyl groups exhibited significant inhibition at concentrations as low as 10 μg/mL . This suggests that our target compound may similarly possess potent antibacterial properties.
Case Study 2: Anticancer Properties
In a virtual screening study using computational methods, derivatives of 1,2,4-triazole were assessed for their potential as antineoplastic agents. The findings indicated that modifications to the triazole structure could lead to compounds with enhanced cytotoxicity against cancer cell lines . This reinforces the potential for our compound in cancer therapeutics.
Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications of 4-methyl-1-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
This compound is a research compound with the molecular formula and a molecular weight of 396.4 g/mol. It features a triazole ring, a piperidine moiety, and a thiophenesulfonyl group, with the trifluoromethyl group enhancing lipophilicity and metabolic stability.
Pharmacological Potential
Research suggests that 1,2,4-triazole derivatives exhibit significant biological activities.
Antibacterial Activity Compounds similar to the target compound have demonstrated antibacterial properties against various bacterial strains. Sulfonyl group derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 10 μg/mL.
Antineoplastic Activity In silico studies suggest potential antineoplastic properties for the compound. Combinatorial libraries of 1,2,4-triazole derivatives indicate the possibility of developing non-toxic compounds with anticancer activity.
Case Studies
Antibacterial Screening
Piperidine derivatives were evaluated for antibacterial activity against E. coli and S. aureus. Derivatives containing sulfonyl groups showed significant inhibition at concentrations as low as 10 μg/mL, suggesting that the title compound may have similar antibacterial properties.
Anticancer Properties
Virtual screening studies using computational methods assessed derivatives of 1,2,4-triazole for their potential as antineoplastic agents. Findings indicated that modifications to the triazole structure could lead to compounds with enhanced cytotoxicity against cancer cell lines, reinforcing the compound's potential in cancer therapeutics.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one
- Structure : Substituted phenyl rings at positions 1 and 3 of the triazolone core.
- Activity : Acts as a Gαq-RGS2 loop activator, inhibiting Gαq signaling in cardiovascular tissues (isolated rat heart and aorta) .
- Key Differences : Lacks the piperidinyl-sulfonyl substituent, which may reduce membrane permeability compared to the target compound.
Aprepitant-Related Compounds
- Example: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
- Structure: Morpholino and bis(trifluoromethyl)phenyl groups enhance CNS penetration.
- Activity : Anti-emetic agents targeting the neurokinin-1 (NK1) receptor .
- Key Differences: The target compound’s thiophene sulfonyl group may confer distinct metabolic stability compared to Aprepitant’s morpholino-aryl system.
Posaconazole-Related Triazolones
- Example : 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Structure : Extended tetrahydrofuran and piperazine substituents.
- Activity : Antifungal agents targeting cytochrome P450 enzymes .
- Key Differences : The target compound’s simpler piperidinyl-sulfonyl group may reduce synthetic complexity compared to Posaconazole derivatives.
Functional Analogues with Piperidinyl Substituents
1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Structure: Chlorophenyl-propanoyl and o-tolyl substituents.
Comparative Data Table
Research Findings and Implications
- Biological Potential: While the Gαq activator () demonstrates cardiovascular activity, the target compound’s piperidinyl-sulfonyl motif may favor central nervous system (CNS) targeting due to improved blood-brain barrier penetration over polar Posaconazole derivatives .
- Synthetic Accessibility: The target compound’s structure avoids complex tetrahydrofuran or morpholino systems (cf.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-1-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like thiophen-2-ylsulfonyl-piperidine derivatives and trifluoromethyl-substituted triazoles. Reaction conditions (e.g., THF/water mixtures at 50°C for 16 hours) and stoichiometric ratios of reagents (e.g., copper sulfate, ascorbic acid) are critical for yield optimization . Alternative routes involve condensation reactions between pyrazolone derivatives and sulfonated intermediates under acidic or basic conditions, as seen in analogous triazolone syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction provides precise molecular geometry, including bond lengths and angles, with mean (C–C) deviations ≤0.005 Å and R-factors ≤0.05 .
- NMR spectroscopy (¹H/¹³C) identifies substituent effects, such as the trifluoromethyl group’s deshielding at ~δ 120–125 ppm in ¹³C spectra .
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone ring) .
- Purity should be verified via HPLC with ≥98% purity thresholds, using C18 columns and acetonitrile/water gradients .
Q. How should researchers address storage and stability concerns for this compound?
- Methodological Answer : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the sulfonyl-piperidine moiety. Stability studies should monitor degradation via accelerated thermal testing (e.g., 40°C/75% RH for 6 months) and periodic HPLC analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for triazolone derivatives?
- Methodological Answer : Discrepancies often arise from reaction parameters (e.g., solvent polarity, catalyst loading). Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, microwave-assisted synthesis may improve yields over conventional heating for condensation reactions . Cross-validation with LC-MS ensures product consistency across methods .
Q. How can computational chemistry predict the reactivity of the trifluoromethyl and sulfonyl groups in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic effects, such as the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the triazolone ring. Solvent effects can be simulated using the Polarizable Continuum Model (PCM) to predict solubility and reaction pathways .
Q. What experimental designs are recommended for studying substituent effects on biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in the thiophene-sulfonyl or piperidine groups. For example, replace thiophene with furan to assess π-stacking interactions .
- In vitro assays : Use enzyme inhibition models (e.g., kinase or protease assays) to correlate substituent hydrophobicity (logP) with activity.
- Molecular docking : Align with X-ray crystallographic data to predict binding affinities .
Q. How can researchers mitigate challenges in crystallizing this hygroscopic compound?
- Methodological Answer : Employ slow evaporation in mixed solvents (e.g., dichloromethane/hexane) under inert atmospheres. For highly hygroscopic samples, cryocrystallography at 100 K minimizes moisture interference. Additives like crown ethers may improve crystal lattice stability .
Q. What mechanistic insights exist for the sulfonylation of the piperidine ring during synthesis?
- Methodological Answer : The reaction likely proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, followed by deprotonation. Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation. Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) may clarify oxygen transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
